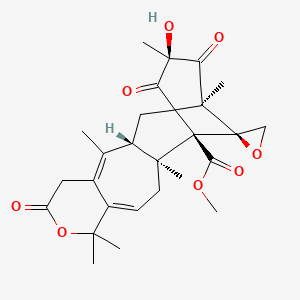
22-Epoxyberkeleydione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
22-Epoxyberkeleydione is a natural product found in Talaromyces minioluteus with data available.
Scientific Research Applications
Multifunctional Applications in Industrial Sectors
Epoxy, including variants like 22-Epoxyberkeleydione, plays a crucial role in various industrial applications due to its engineered thermosetting polymer properties. It's extensively used in adhesives, electronics, aerospace, and marine systems. Recent advancements have enhanced its functionalities, enabling it to possess magnetic, electrically conductive, thermally conductive, and flame retardant properties. These multifaceted characteristics open new avenues for applications in aerospace, automotive, anti-corrosive coatings, and high-voltage fields (Gu et al., 2016).
Smart Coatings for Corrosion Protection
The integration of epoxy coatings with zeolites like Ce-MCM-22 enhances corrosion resistance, particularly in Mg-Li alloy surfaces. These smart coatings exhibit self-healing corrosion inhibition capabilities, crucial for prolonging the life of metal surfaces in harsh environments (Yanli et al., 2016).
Bioactive Compounds from Marine-derived Fungi
The isolation of new compounds, such as (22E)-25-carboxy-8β,14β-epoxy-4α,5α-dihydroxyergosta-2,22-dien-7-one from marine-sourced fungi, has shown potential in biomedical research. These compounds exhibit inhibitory activity against certain cell lines, indicating their potential in drug development and cancer therapy (An et al., 2016).
Advanced Insulators in Fusion Magnets
Epoxy-based materials, including those with 22-epoxy groups, are being explored for their use as advanced insulators in fusion magnets. They offer enhanced performance in high-neutron-fluence environments, which is critical for large-scale fusion devices like ITER (Humer et al., 2013).
Enhancing Mechanical Properties of Composites
Epoxy's mechanical and chemical properties make it an ideal matrix material for lightweight polymer-matrix structural composites. Its use in carbon fiber composites is notable for improving interfacial strength and impact resistance (Wu & Chung, 2004).
Antennas for Wireless Sensor Networks
The use of epoxy substrates, such as FR-4 epoxy, is instrumental in the design and development of antennas for wireless sensor network (WSN) applications. This includes the development of circular microstrip patch antenna arrays resonating at specific frequencies (Narasimhan et al., 2022).
Epoxy in Natural Fiber-Reinforced Composites
Epoxy resins are extensively used in the fabrication of natural fiber-reinforced composites due to their superior mechanical, thermal, and electrical properties. These composites find applications in various industrial products (Saba et al., 2016).
Insulation Performance in Electrical Systems
Epoxy materials, including 22-epoxy variants, are vital in ensuring the insulation performance of electrical systems, such as in 22 kV cable spacers. They play a crucial role in mitigating surface degradation and improving the longevity of these systems (Nilbunpot & Suksri, 2015).
properties
Product Name |
22-Epoxyberkeleydione |
|---|---|
Molecular Formula |
C26H32O8 |
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl (1R,2S,12S,14R,16S,18R)-16-hydroxy-2,6,6,11,14,16-hexamethyl-8,15,17-trioxospiro[7-oxatetracyclo[12.3.1.02,12.05,10]octadeca-4,10-diene-18,2'-oxirane]-1-carboxylate |
InChI |
InChI=1S/C26H32O8/c1-13-14-10-17(27)34-21(2,3)15(14)8-9-22(4)16(13)11-23(5)18(28)24(6,31)19(29)26(22,20(30)32-7)25(23)12-33-25/h8,16,31H,9-12H2,1-7H3/t16-,22-,23-,24-,25+,26+/m0/s1 |
InChI Key |
DRMIYYPESWIXHQ-PSNFPAJSSA-N |
Isomeric SMILES |
CC1=C2CC(=O)OC(C2=CC[C@]3([C@H]1C[C@]4(C(=O)[C@](C(=O)[C@@]3([C@@]45CO5)C(=O)OC)(C)O)C)C)(C)C |
Canonical SMILES |
CC1=C2CC(=O)OC(C2=CCC3(C1CC4(C(=O)C(C(=O)C3(C45CO5)C(=O)OC)(C)O)C)C)(C)C |
synonyms |
22-epoxyberkeleydione |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




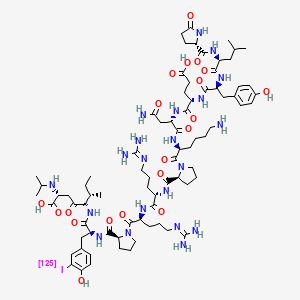
![N-[9-(3-{[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl]amino}-3-oxopropyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene]ethanaminium perchlorate](/img/structure/B1262806.png)



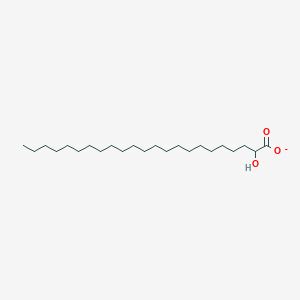
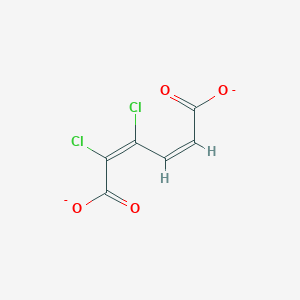
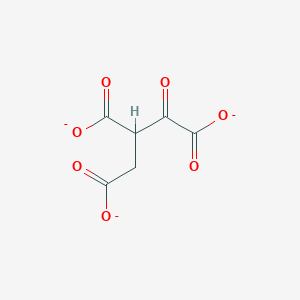
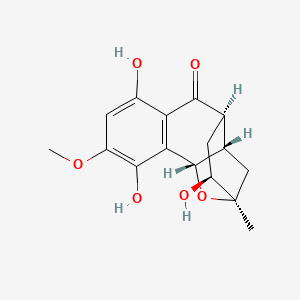
![methyl N-(2,6-dichlorobenzyl)-3-[2-(2,6-dichlorophenyl)-6-quinolyl]alaninate](/img/structure/B1262820.png)
![1-octadecanoyl-2-[(9Z)-hexadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262822.png)
![1-docosanoyl-2-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262823.png)
